Octahydropyrano[4,3-b]morpholine
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Overview
Description
Octahydropyrano[4,3-b]morpholine is a heterocyclic compound that features a fused ring system combining a pyran and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrano[4,3-b]morpholine typically involves the nucleophilic ring-opening of epoxides or aziridines followed by cyclization. One common method starts with the reaction of glycidol with N-nosyl aminoacetaldehyde, followed by a series of condensation and ring-closure reactions under Lewis acid conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Octahydropyrano[4,3-b]morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
Octahydropyrano[4,3-b]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of bioactive compounds, including enzyme inhibitors and receptor agonists.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which Octahydropyrano[4,3-b]morpholine exerts its effects depends on its specific application:
Molecular Targets: It can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its biological effects.
Comparison with Similar Compounds
- 3-ethyl-octahydropyrano[4,3-b]morpholine
- 2-methyl-octahydropyrano[4,3-b]morpholine
Comparison: Octahydropyrano[4,3-b]morpholine is unique due to its specific ring fusion and the presence of both oxygen and nitrogen heteroatoms. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2 |
InChI Key |
BOLBQXJACOAUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1OCCN2 |
Origin of Product |
United States |
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